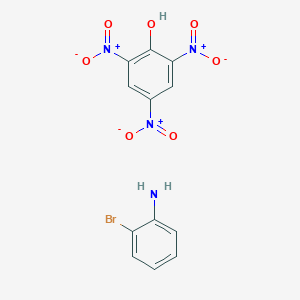
2-Bromoaniline;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoaniline typically involves the bromination of aniline. Aniline undergoes nucleophilic substitution with bromine, where the bromine atoms enter at the ortho and para positions, forming 2-Bromoaniline . The reaction is carried out in the presence of dilute hydrochloric acid and water, with bromine being added dropwise to the aniline solution .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol.
Industrial Production Methods
Industrial production of 2-Bromoaniline involves similar bromination processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. For 2,4,6-Trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoaniline undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
2,4,6-Trinitrophenol undergoes:
Reduction Reactions: It can be reduced to form aminophenols.
Substitution Reactions: It can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
For 2-Bromoaniline: Common reagents include bromine, hydrochloric acid, and water.
For 2,4,6-Trinitrophenol: Common reagents include nitric acid and sulfuric acid
Major Products Formed
From 2-Bromoaniline: Products include various substituted anilines and quinones.
From 2,4,6-Trinitrophenol: Products include aminophenols and other nitroaromatic compounds.
Aplicaciones Científicas De Investigación
2-Bromoaniline is widely used as a precursor in the synthesis of organobromine compounds, which are important in pharmaceuticals, agrochemicals, and fire-extinguishing agents . It is also used in the preparation of dyes and pigments.
2,4,6-Trinitrophenol is used in forensic research, land mine detection, and as a reagent in chemical analysis. It is also used in the production of explosives, dyes, and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-Bromoaniline involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it useful in organic synthesis .
2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive in nucleophilic aromatic substitution reactions. Its explosive nature is due to the rapid release of gases upon decomposition .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: Similar to 2-Bromoaniline but with a chlorine atom instead of bromine.
2,4-Dinitrophenol: Similar to 2,4,6-Trinitrophenol but with only two nitro groups.
Uniqueness
2-Bromoaniline is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution reactions compared to its chloro counterpart . 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial applications .
Propiedades
Número CAS |
54575-26-7 |
|---|---|
Fórmula molecular |
C12H9BrN4O7 |
Peso molecular |
401.13 g/mol |
Nombre IUPAC |
2-bromoaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6BrN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |
Clave InChI |
VUYHXRBFFCSJIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


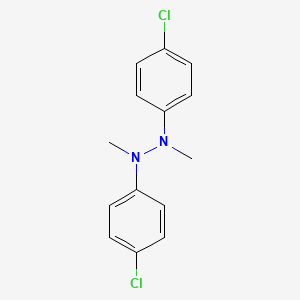
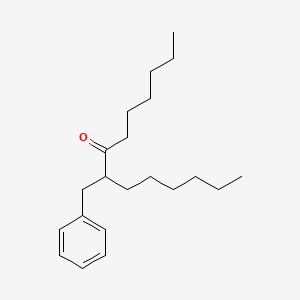
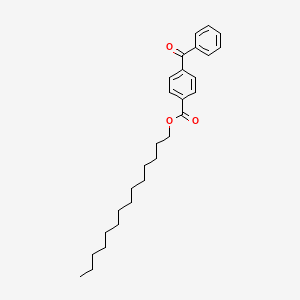
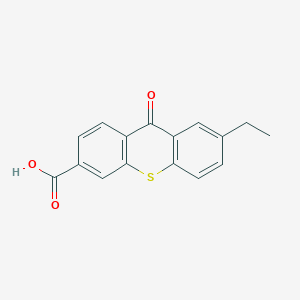
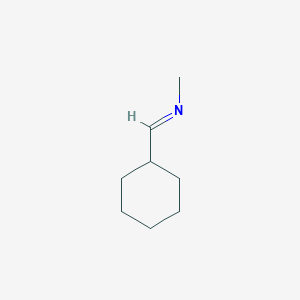
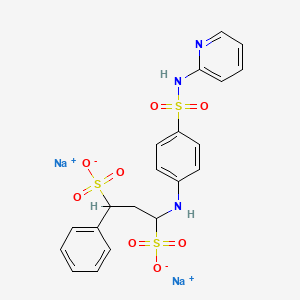
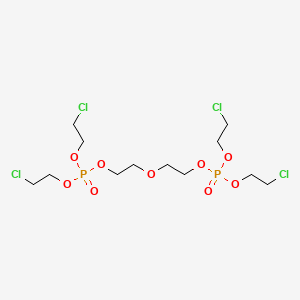
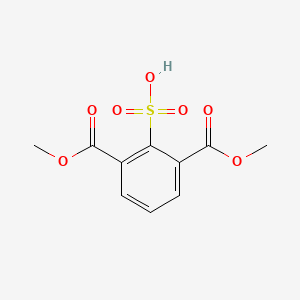
![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)

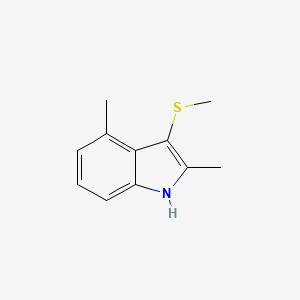
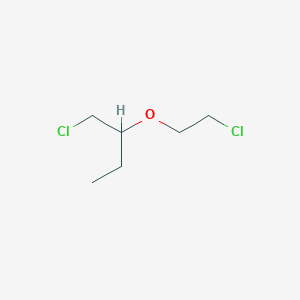
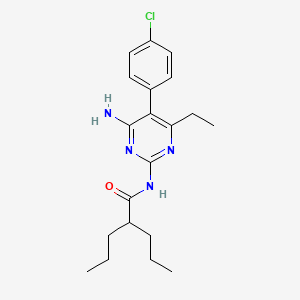
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)
